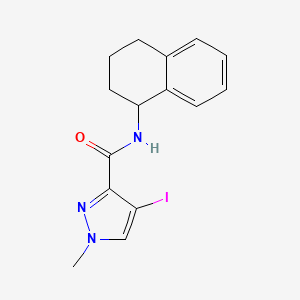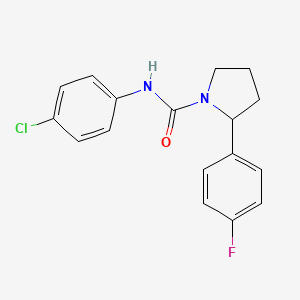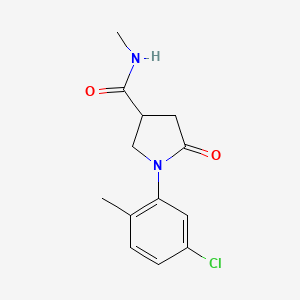![molecular formula C16H22N2OS2 B5974584 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5974584.png)
2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol (TME) is a chemical compound that has gained significant attention in the field of medicinal chemistry. TME is a piperazine derivative that has been studied for its potential therapeutic benefits in the treatment of various diseases. In
作用机制
The exact mechanism of action of 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed that 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol may act as a serotonin receptor agonist, specifically targeting the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress, and agonists of this receptor have been shown to have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol has been shown to have various biochemical and physiological effects. In cancer research, 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol has been shown to induce apoptosis and inhibit cell proliferation, leading to a decrease in tumor growth. In anxiety and depression research, 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol has been shown to have anxiolytic and antidepressant effects, potentially through its action on the 5-HT1A receptor.
实验室实验的优点和局限性
One advantage of using 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol in lab experiments is its potential therapeutic benefits in various diseases. 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol has been shown to have anticancer, anxiolytic, and antidepressant effects, making it a promising compound for further research. However, one limitation of using 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol. One direction is to further investigate its potential therapeutic benefits in cancer, anxiety, and depression. Another direction is to explore its potential as a treatment for other diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol and to develop more effective synthesis methods for the compound.
合成方法
The synthesis of 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol involves the reaction of 2-(2-thienylmethyl)piperazine and 4-(3-thienylmethyl)piperazine with ethylene oxide. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, and the product is then purified through recrystallization. The yield of 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol is typically around 70%.
科学研究应用
2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol has been studied for its potential therapeutic benefits in various diseases, including cancer, anxiety, and depression. In cancer research, 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol has also been studied for its anxiolytic and antidepressant effects, with research suggesting that it may act as a serotonin receptor agonist.
属性
IUPAC Name |
2-[1-(thiophen-2-ylmethyl)-4-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS2/c19-7-3-15-11-17(10-14-4-9-20-13-14)5-6-18(15)12-16-2-1-8-21-16/h1-2,4,8-9,13,15,19H,3,5-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKWVJIWDHEBFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CSC=C2)CCO)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-Thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-({3-[(2-fluorophenoxy)methyl]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone](/img/structure/B5974505.png)
![2-[(5-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5974509.png)
![1-ethyl-4-{[{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B5974522.png)
![4-(2-methoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B5974535.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(4-isopropoxy-3-methoxyphenyl)acrylamide](/img/structure/B5974543.png)
![1-{4-[(3-methyl-1-piperidinyl)methyl]benzoyl}-4-piperidinecarboxamide](/img/structure/B5974554.png)

![1-{4-[(4-cyclopentyl-1-piperazinyl)methyl]phenoxy}-3-(dimethylamino)-2-propanol](/img/structure/B5974564.png)
![1-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B5974589.png)
![N-cyclopropyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5974590.png)


![N,N-dimethyl-N'-[2-(3-phenoxyphenoxy)ethyl]-1,2-ethanediamine hydrochloride](/img/structure/B5974602.png)
